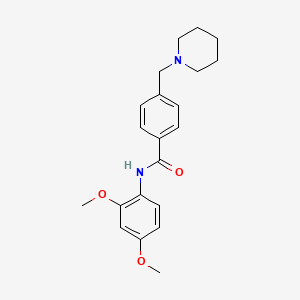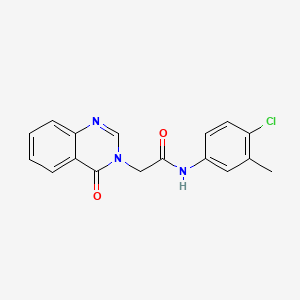
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide
説明
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, recent studies have shown that Dimebon has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to enhance the function of the NMDA receptor, which is involved in learning and memory processes. It also has been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of protein synthesis and cell growth. Additionally, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function, reduce neurodegeneration, and increase lifespan. In humans, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function in patients with Alzheimer's disease, and to reduce motor symptoms in patients with Huntington's disease. N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to have a good safety profile, with few side effects reported in clinical trials.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it suitable for studying the effects of drugs on the central nervous system. It also has a good safety profile, with few side effects reported in animal studies and clinical trials. However, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some experiments. Additionally, the exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One area of research is the development of new and improved synthesis methods for N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, with a focus on improving the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, which may provide insights into the development of new drugs for neurodegenerative diseases. Additionally, further clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide in humans, particularly in larger patient populations and over longer periods of time. Finally, there is a need for more research on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in neurodegenerative diseases. In preclinical studies, N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's and Huntington's disease. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide in humans, with promising results reported in some studies.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-18-10-11-19(20(14-18)26-2)22-21(24)17-8-6-16(7-9-17)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBZBQPJWIEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442269.png)
![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)

![4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4442291.png)

![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)
![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4442353.png)
![N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442364.png)